N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenylbutanamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide is a complex organic compound that features a bithiophene moiety linked to a phenylbutanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide typically involves a multi-step process. One common method starts with the preparation of the bithiophene moiety, which can be synthesized via a Stille coupling reaction. This involves the reaction of a bithiophene derivative with an appropriate organotin reagent under palladium catalysis.
Next, the bithiophene derivative is reacted with an ethylating agent to introduce the ethyl group. This step often requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the bithiophene and facilitate the nucleophilic substitution reaction.
Finally, the resulting intermediate is coupled with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The phenylbutanamide part of the molecule can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the emissive properties of the bithiophene moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The bithiophene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide
- N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide derivatives
- Bithiophene-based compounds
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-4-phenylbutanamide is unique due to its combination of a bithiophene moiety and a phenylbutanamide structure. This unique combination imparts specific electronic and photophysical properties, making it suitable for applications in organic electronics and as a fluorescent probe.
Properties
IUPAC Name |
4-phenyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NOS2/c22-20(8-4-7-16-5-2-1-3-6-16)21-13-11-18-9-10-19(24-18)17-12-14-23-15-17/h1-3,5-6,9-10,12,14-15H,4,7-8,11,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBJFUPUGBEFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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